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Compound of Interest

Compound Name: C(Yigsr)3-NH2

Cat. No.: B126921 Get Quote

Technical Support Center: C(YIGSR)3-NH2
Hydrogels
This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for refining the concentration of C(YIGSR)3-NH2
in hydrogel formulations to optimize bioactivity.

Frequently Asked Questions (FAQs)
Q1: What is C(YIGSR)3-NH2 and why is it used in hydrogels?

A1: C(YIGSR)3-NH2 is a synthetic peptide containing three repeats of the YIGSR sequence

(Tyrosine-Isoleucine-Glycine-Serine-Arginine) with a C-terminal amide and an N-terminal

cysteine. The YIGSR sequence is a functional motif derived from the β1 chain of laminin, a

major protein in the basement membrane.[1][2] It is incorporated into hydrogels to enhance

their bioactivity by promoting cell adhesion, influencing cell behavior, and mimicking the natural

extracellular matrix (ECM).[3][4] The cysteine residue provides a convenient site for covalent

conjugation to hydrogel backbones.

Q2: What is the primary receptor for the YIGSR peptide sequence?

A2: The YIGSR sequence is known to interact with high affinity to the 67 kDa laminin receptor.

[5][6] It also mediates cell adhesion through integrins, particularly the α6β1 integrin.[1]
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Q3: What is a typical concentration range for C(YIGSR)3-NH2 in hydrogels?

A3: The optimal concentration of C(YIGSR)3-NH2 is application-dependent and can range from

micromolar to millimolar concentrations. For example, studies on macrophage modulation have

used concentrations from 2 mM to 8 mM in 2D culture and 5 mM to 10 mM when encapsulated

in 3D PEG hydrogels.[1][7] For promoting cell adhesion of other cell types, concentrations of 1

mM to 5 mM have been shown to be effective.[8] It is crucial to perform a dose-response study

for your specific cell type and application.

Q4: Can C(YIGSR)3-NH2 be combined with other bioactive peptides in a hydrogel formulation?

A4: Yes, C(YIGSR)3-NH2 is often used in combination with other peptides to create a more

complex and biomimetic microenvironment. A common example is the co-immobilization of

YIGSR with the RGD (Arginine-Glycine-Aspartic acid) peptide, which is found in fibronectin and

other ECM proteins and binds to a different set of integrins.[1][9] This combination can elicit

synergistic effects on cell behavior.

Troubleshooting Guides
Peptide Handling and Hydrogel Preparation
Problem: My C(YIGSR)3-NH2 peptide won't dissolve.

Possible Cause: Peptides with hydrophobic residues like Isoleucine and Tyrosine can have

limited aqueous solubility. The overall charge of the peptide also influences its solubility.

Solution:

Start with a small test amount: Before dissolving the entire batch, test the solubility of a

small aliquot.

Choose the right solvent: While the YIGSR sequence has charged residues (Arginine), it's

best to start with sterile, deionized water. If solubility is an issue, you can try adding a

small amount of an organic solvent like DMSO or DMF, followed by dilution with your

aqueous buffer. Caution: Avoid DMSO if your hydrogel chemistry is sensitive to it, or if you

are working with cell types sensitive to residual DMSO.
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pH adjustment: The net charge of the peptide can be manipulated by adjusting the pH.

Since YIGSR contains a basic residue (Arginine), dissolving it in a slightly acidic solution

(e.g., dilute acetic acid) may improve solubility.

Sonication: Brief sonication can help to break up aggregates and enhance dissolution.

Problem: My hydrogel gelation is inconsistent (too fast, too slow, or incomplete).

Possible Cause: The incorporation of peptides, especially those with reactive groups like

cysteine, can interfere with the crosslinking chemistry of the hydrogel.

Solution:

Confirm peptide concentration: Inaccuracies in peptide concentration can affect the

stoichiometry of the crosslinking reaction.

Degas solutions: If your crosslinking chemistry is sensitive to oxygen (e.g., some free-

radical polymerizations), ensure all solutions, including the peptide solution, are thoroughly

degassed.

Control for peptide-crosslinker interactions: The free thiol on the cysteine of C(YIGSR)3-
NH2 is intended for conjugation. Ensure that it is not prematurely reacting with other

components or deactivating your crosslinkers.

Optimize crosslinker concentration: You may need to adjust the concentration of your

crosslinking agent to compensate for any interactions with the peptide.

Cell Culture and Bioactivity Assays
Problem: Low cell viability after encapsulation in the C(YIGSR)3-NH2 hydrogel.

Possible Cause: The gelation process itself (e.g., UV light for photopolymerization, chemical

crosslinkers) can be cytotoxic. High concentrations of the peptide may also have unintended

effects on some cell types.

Solution:
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Optimize gelation parameters: Reduce the intensity or duration of UV exposure, or lower

the concentration of potentially cytotoxic chemical crosslinkers.

Perform a peptide concentration toxicity screen: Before encapsulation, culture your cells in

2D with varying concentrations of soluble C(YIGSR)3-NH2 to identify any cytotoxic effects.

Ensure cytocompatible reagents: Use sterile, endotoxin-free reagents for all steps of

hydrogel preparation and cell encapsulation.

Problem: High variability in bioactivity assay results.

Possible Cause: Inconsistent hydrogel properties, uneven cell distribution, or issues with the

assay itself can lead to variable results.

Solution:

Ensure homogeneous hydrogel formation: Thoroughly mix the peptide, cells, and hydrogel

precursors before initiating gelation to ensure a uniform distribution.

Standardize cell seeding density: Use a consistent cell density for all experiments, as this

can influence the cellular response.

Run appropriate controls: Always include a control hydrogel without the C(YIGSR)3-NH2
peptide, and potentially a hydrogel with a scrambled peptide sequence, to confirm that the

observed bioactivity is specific to the YIGSR motif.

Optimize assay conditions: Ensure that your bioactivity assay (e.g., immunostaining, gene

expression analysis) is optimized for 3D hydrogel cultures. This may involve adjusting

antibody concentrations, incubation times, or cell lysis protocols.

Quantitative Data Summary
The following tables summarize C(YIGSR)3-NH2 concentrations used in various studies and

their observed effects.
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Application Cell Type
Hydrogel

System

C(YIGSR)3-

NH2

Concentratio

n

Key

Bioactive

Outcome

Reference

Macrophage

Polarization

Murine

Macrophages
2D Culture 2 mM

Increased

iNOS

expression

(pro-

inflammatory)

[1][7]

Macrophage

Polarization

Murine

Macrophages
2D Culture 5 mM, 8 mM

Varied effects

on iNOS

expression

[1][7]

Macrophage

Polarization

Human

Macrophages

3D PEG

Hydrogel
5 mM

Increased

iNOS

expression in

M1

macrophages

[1]

Macrophage

Polarization

Human

Macrophages

3D PEG

Hydrogel
10 mM

No significant

difference in

iNOS

compared to

control

[1]

Cell Adhesion

& Phenotype

Mammary

Epithelial

Cells

3D PEG

Hydrogel
1 mM, 5 mM

Supported

formation of

organized cell

structures

[8]

Neuronal Cell

Growth

C6 glial cells,

SHSY5Y

neuroblastom

a cells

Supramolecul

ar Hydrogel
Not specified

Promoted

neurite

extension

and healthier

morphology

[4][10]

Nerve

Regeneration

General Collagen

Hydrogel

Not specified Used to

enhance

neurite

[11][12]
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extension

and

directional

growth

Experimental Protocols
Protocol 1: Preparation of a PEG-Based Hydrogel with
Covalently Conjugated C(YIGSR)3-NH2
This protocol is a general guideline for incorporating C(YIGSR)3-NH2 into a poly(ethylene

glycol) (PEG) hydrogel using a thiol-ene click chemistry reaction.

Materials:

PEG-norbornene (PEG-NB)

C(YIGSR)3-NH2 peptide

Dithiothreitol (DTT) or other dithiol crosslinker

Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

Sterile, cell culture grade PBS or desired buffer

Cells for encapsulation (optional)

Methodology:

Prepare Stock Solutions:

Dissolve PEG-NB in sterile PBS to the desired final concentration (e.g., 10% w/v).

Dissolve C(YIGSR)3-NH2 in sterile PBS to a high-concentration stock solution (e.g., 20

mM). Refer to the troubleshooting guide for solubility assistance.

Dissolve the dithiol crosslinker in sterile PBS. The final concentration will depend on the

desired hydrogel stiffness.
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Dissolve the photoinitiator in sterile PBS (e.g., 0.05% w/v). Protect from light.

Pre-conjugation of Peptide (optional but recommended):

In a light-protected tube, mix the PEG-NB solution with the C(YIGSR)3-NH2 stock solution

to achieve the desired final peptide concentration.

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature to

allow the thiol group on the cysteine of the peptide to react with the norbornene groups on

the PEG.

Cell Encapsulation (if applicable):

Prepare a single-cell suspension at the desired concentration in cell culture medium.

Gently mix the cell suspension with the PEG-peptide solution.

Hydrogel Crosslinking:

Add the dithiol crosslinker and the photoinitiator to the PEG-peptide-cell mixture.

Mix gently but thoroughly by pipetting.

Pipette the precursor solution into the desired mold or well plate.

Expose the solution to UV light (e.g., 365 nm) for a predetermined time to initiate

crosslinking and form the hydrogel. The exposure time will need to be optimized based on

the photoinitiator concentration and light intensity.

Post-Gelation:

Wash the hydrogels with sterile PBS or cell culture medium to remove any unreacted

components.

Add fresh cell culture medium and incubate under standard conditions.

Protocol 2: Assessing Hydrogel Bioactivity via
Immunofluorescence Staining
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This protocol describes how to assess the expression of a protein marker of bioactivity (e.g.,

iNOS for macrophage activation) in cells encapsulated in the hydrogel.

Materials:

Cell-laden hydrogels from Protocol 1

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

Primary antibody (e.g., anti-iNOS)

Fluorescently-labeled secondary antibody

Nuclear counterstain (e.g., DAPI)

Mounting medium

Methodology:

Fixation:

Carefully remove the culture medium from the hydrogels.

Add 4% PFA and incubate for 20-30 minutes at room temperature.

Wash the hydrogels three times with PBS for 5 minutes each.

Permeabilization:

Add the permeabilization buffer and incubate for 15-20 minutes at room temperature.

Wash three times with PBS.

Blocking:
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Add blocking buffer and incubate for 1-2 hours at room temperature to reduce non-specific

antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in the blocking buffer to its optimal concentration.

Incubate the hydrogels with the primary antibody solution overnight at 4°C.

Secondary Antibody Incubation:

Wash the hydrogels three times with PBS.

Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Protect from

light.

Incubate for 1-2 hours at room temperature, protected from light.

Counterstaining:

Wash the hydrogels three times with PBS.

Incubate with DAPI solution for 5-10 minutes.

Wash twice with PBS.

Imaging:

Place the hydrogels on a microscope slide with a drop of mounting medium and cover with

a coverslip.

Image using a confocal or fluorescence microscope.

Visualizations
Caption: Experimental workflow for creating and analyzing C(YIGSR)3-NH2 hydrogels.

Caption: YIGSR-mediated cell signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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